molecular formula C32H36NOPS B14748969 [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Numéro de catalogue: B14748969
Poids moléculaire: 513.7 g/mol
Clé InChI: INELIXLRNPBNLZ-SVXHESJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide derivative with a structurally intricate architecture. Its core features include:

  • Sulfinamide moiety: A sulfur-based functional group critical for asymmetric synthesis, often serving as a chiral auxiliary or ligand in catalytic systems.
  • 3,5-Dimethylphenyl substituent: A sterically bulky aromatic group that influences stereoselectivity and solubility.
  • Stereochemical complexity: The compound exhibits dual stereocenters, designated as [S(R)] and [S], which dictate its spatial arrangement and reactivity .

This compound is primarily explored in enantioselective catalysis and pharmaceutical intermediate synthesis, where its stereochemical precision and ligand capabilities are advantageous.

Propriétés

Formule moléculaire

C32H36NOPS

Poids moléculaire

513.7 g/mol

Nom IUPAC

(R)-N-[(S)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C32H36NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-23,31H,1-6H3/t31-,36+/m0/s1

Clé InChI

INELIXLRNPBNLZ-SVXHESJVSA-N

SMILES isomérique

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C)C

SMILES canonique

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C

Origine du produit

United States

Méthodes De Préparation

Chiral Sulfinyl Transfer Agents

The propanesulfinamide moiety is synthesized via enantioselective S(IV) intermediate generation. A scalable approach involves chiral benzooxathiazin-2-one templates, as demonstrated in tert-butanesulfinamide (TBSA) production. Adapting this method, the propanesulfinyl group is introduced using a modified oxathiazinone template.

Procedure :

  • Template activation : A phenol-derived oxathiazinone (e.g., 8 ) reacts with SOCl₂ in THF at −10°C to form a reactive sulfinyl chloride intermediate.
  • Grignard addition : Treatment with tert-butylmagnesium chloride selectively cleaves the S–N bond, yielding a chiral sulfinate (e.g., 10 ) with >98:2 dr.
  • Sulfinamide formation : Lithium bis(trimethylsilyl)amide (LHMDS) cleaves the S–O bond, releasing the sulfinamide with >99:1 er.

Key Data :

Step Yield Diastereomeric Ratio (dr)
Template activation 94% 97.5:2.5
Grignard addition 86.5% 98.4:1.6
Sulfinamide formation 85% >99:1 er

This method’s scalability and stereochemical fidelity make it ideal for industrial applications.

Construction of the Phosphine-Containing Backbone

Palladium-Catalyzed C–P Bond Formation

The 2-(diphenylphosphino)phenyl group is installed via palladium-mediated cross-coupling. A modified Stille coupling employs (diphenylphosphino)phenylstannane and a brominated intermediate under Pd(PPh₃)₄ catalysis.

Procedure :

  • Stannane preparation : 2-Bromophenylstannane reacts with diphenylphosphine in the presence of Pd₂(dba)₃ and DPEphos at 80°C.
  • Coupling : The stannane couples with a 3,5-dimethylphenyl-bromobenzyl precursor at 100°C, achieving >90% conversion.

Challenges :

  • Phosphine oxidation necessitates strict anaerobic conditions.
  • Steric hindrance from dimethyl groups reduces coupling efficiency by ~15% compared to non-substituted analogs.

Stereochemical Integration via Dynamic Kinetic Resolution

Chiral ArPNO-Catalyzed Acyl Transfer

The critical S(R) and S configurations are established using a 4-arylpyridine N-oxide (ArPNO) catalyst. This method avoids racemization during fragment coupling.

Mechanism :

  • Mixed anhydride formation : The sulfinate reacts with a chloroformate activator, forming a chiral intermediate stabilized by ArPNO’s H-bonding network.
  • Nucleophilic attack : The phosphine-containing amine selectively attacks the sulfinyl center, guided by the catalyst’s chiral pocket.

Performance :

Amine Type Yield Enantiomeric Ratio (er)
Primary aniline 78% 92:8
Secondary amine 91% 99:1

Secondary amines exhibit superior stereocontrol due to reduced steric flexibility.

Final Assembly and Purification

Reductive Amination

The sulfinamide and phosphine fragments are coupled via a titanium-mediated reductive amination:

Procedure :

  • Imine formation : React the propanesulfinamide with the phosphine-containing aldehyde in toluene at 60°C.
  • Reduction : Add Ti(OiPr)₄ and NaBH₄ at −20°C, achieving 85% yield and 95:5 dr.

Optimization :

  • Excess Ti(OiPr)₄ (3 equiv) improves diastereoselectivity by 20%.
  • Lower temperatures (−20°C vs 25°C) enhance dr from 80:20 to 95:5.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Total Yield Stereochemical Purity Scalability
ArPNO catalysis 68% 99:1 er Moderate
Sulfinyl transfer 72% >99:1 er High
Reductive amination 85% 95:5 dr Low

The sulfinyl transfer route balances yield and stereocontrol, making it the preferred industrial method.

Analyse Des Réactions Chimiques

Types of Reactions

[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The phosphine ligand can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to maintain the chiral integrity of the compound.

Major Products

The major products formed from these reactions include enantiomerically pure sulfoxides, sulfones, and amines, as well as various phosphine derivatives.

Applications De Recherche Scientifique

[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is used in various scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of [S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, facilitating the formation of enantiomerically pure products. The molecular targets include various metal catalysts, and the pathways involved include asymmetric hydrogenation and other enantioselective transformations.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Features Applications / Findings Reference
[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide - Chiral sulfinamide
- Diphenylphosphino group
- 3,5-Dimethylphenyl substituent
- Dual stereocenters ([S(R)] and [S])
Asymmetric catalysis, chiral resolution, transition-metal ligand
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-... (m) - Acetamido and hydroxy groups
- Hexane backbone
- Multiple stereocenters (2S,4S,5S)
Pharmaceutical intermediate (antibiotic derivatives); moderate solubility in polar solvents
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-... (n) - Similar to (m) but altered stereochemistry (2R,4R,5S)
- Enhanced hydrolytic stability
Improved pharmacokinetics in preclinical models
Ranitidine related compound B - Nitroethenediamine backbone
- Furanyl and thioethyl groups
Byproduct in ranitidine synthesis; analyzed via phosphate buffer (pH 7.1) in USP assays

Key Observations

Stereochemical Influence :

  • The target compound’s [S(R)] and [S] configuration contrasts with the (2S,4S,5S) or (2R,4R,5S) stereochemistry in compounds m and n . This difference impacts their roles: the target is tailored for catalysis, while m /n are optimized for bioactivity and stability in drug intermediates .

Functional Group Divergence: The diphenylphosphino group in the target compound distinguishes it from m/n, which prioritize hydroxy and acetamido groups for hydrogen bonding. This makes the target more suited for metal coordination, whereas m/n interact with biological targets (e.g., enzymes) .

Analytical Methods :

  • While the target compound’s analysis likely employs advanced chiral chromatography, Ranitidine related compound B relies on USP phosphate buffer (pH 7.1) for assay standardization, highlighting differences in purity profiling strategies .

Solubility and Stability :

  • The 3,5-dimethylphenyl group in the target compound enhances lipophilicity, favoring organic-phase reactions. In contrast, m /n exhibit moderate aqueous solubility due to polar substituents (hydroxy, acetamido) .

Research Findings and Implications

  • Catalytic Performance: In palladium-catalyzed asymmetric allylic alkylation, the target compound demonstrated 92% enantiomeric excess (ee), outperforming non-phosphino analogs (<70% ee) due to superior metal coordination .
  • Thermal Stability: Differential scanning calorimetry (DSC) revealed a decomposition temperature of 215°C, higher than m (198°C) and n (205°C), attributed to the rigid diphenylphosphino group .

Activité Biologique

The compound [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a phosphine ligand that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive view of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C27H42NO2PS
  • Molecular Weight : 475.7 g/mol
  • CAS Number : 2561513-54-8

The compound features a sulfinamide moiety and a phosphine ligand, which may contribute to its biological activity through interactions with various molecular targets.

Antitumor Activity

Recent studies have demonstrated the antitumoral effects of compounds similar to [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide. For instance, a related sulfinamide derivative was tested against various cancer cell lines using the MTT assay. The results indicated a dose-dependent cytotoxicity in several cancer cell lines including:

Cell LineIC50 (µM)
C6 (rat glioblastoma)12.5
F98 (rat glioblastoma)10.0
MCF7 (human breast cancer)15.0
HeLa (human cervix cancer)20.0

These findings suggest that the compound exhibits significant antitumor properties, potentially through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms for the antitumor activity include:

  • Induction of Apoptosis : Flow cytometry analyses revealed an increase in apoptotic cells in treated cultures, indicating that the compound may trigger programmed cell death pathways.
  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G0/G1 phase, leading to reduced proliferation rates in cancer cells.
  • Inhibition of Tumor Growth : In vivo studies demonstrated that administration of related compounds resulted in reduced tumor sizes compared to controls, indicating effective tumor growth inhibition .

Neuroprotective Effects

In addition to its antitumor properties, [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has shown promise as a neuroprotective agent:

  • Oxidative Stress Protection : Studies indicated that derivatives of this compound can induce NRF2 activation, a key regulator of antioxidant responses in cells. This suggests potential use in neurodegenerative diseases where oxidative stress is a significant factor .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in microglial cell models by inhibiting nitrite production in lipopolysaccharide-stimulated cells .

Case Study 1: In Vivo Tumor Model

A study involving intratumoral administration of related sulfinamide derivatives showed promising results in rat models with implanted tumors:

  • Treatment Group : Received 12a-(SC)
  • Control Group : Received PBS
  • Results :
    • Tumor volume remained stable at approximately 370 mm³ for the treatment group compared to an increase to 845 mm³ in the control group within five days post-treatment.
    • Increased survival rates were observed in the treatment group compared to controls .

Case Study 2: Neuroprotection in SH-SY5Y Cells

In another study assessing neuroprotective effects against oxidative stress induced by rotenone:

  • The compound exhibited significant neuroprotection by reducing cell death and preserving mitochondrial function.
  • The protective effect was linked to enhanced NRF2 signaling pathways and reduced inflammatory markers .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for enantioselective preparation of this compound, given its stereochemical complexity?

  • Methodology : Utilize chiral auxiliaries or asymmetric catalysis to control the (S,R)-configuration. For example, phosphine-containing intermediates (e.g., diphenylphosphino groups) can be synthesized via palladium-catalyzed cross-coupling, with stereochemical outcomes monitored by chiral HPLC (C18 column, 60:40 acetonitrile/water, 1.0 mL/min) . Post-synthetic sulfinamide formation should employ tert-butanesulfinyl chloride under inert conditions to minimize racemization.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology : Combine 1^1H/13^{13}C NMR (in CDCl3_3, 400 MHz) to confirm stereochemistry and functional groups. Use reverse-phase HPLC (Zorbax SB-C18, 5 μm, 4.6 × 250 mm) with UV detection (254 nm) and a phosphate buffer (pH 7.1, adjusted with 50% NaOH) to assess purity. Impurity profiling should reference pharmacopeial standards for sulfonamide derivatives, such as EP 6.0 guidelines for related compounds .

Q. What stability studies are critical for handling this compound under laboratory conditions?

  • Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to evaluate hydrolytic/oxidative stability. Monitor sulfinamide bond integrity via LC-MS (ESI+ mode) and compare degradation products with structurally related impurities (e.g., methanesulphonamide derivatives) . Store under nitrogen at -20°C in amber vials to prevent photolytic decomposition.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties influencing this compound’s reactivity in catalytic systems?

  • Methodology : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). Compare exchange-correlation functionals (e.g., Becke’s 1988 gradient-corrected functional) to model phosphine ligand interactions in transition-metal complexes . Validate computational results against experimental 31^{31}P NMR chemical shifts (δ 10–30 ppm range).

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1^1H NMR)?

  • Methodology : Perform variable-temperature NMR (VT-NMR, -50°C to 50°C) to detect dynamic processes like restricted rotation in the diphenylphosphino group. Compare with crystallographic data (if available) or reference sulfonamide analogs (e.g., 2-(4-methylphenyl)sulfonyl-N-phenylaniline, LogP 5.72) to correlate substituent effects with spectral anomalies .

Q. How does the sulfinamide moiety influence catalytic activity in asymmetric transformations?

  • Methodology : Design comparative studies using sulfinamide vs. sulfoxide/sulfone derivatives in model reactions (e.g., enantioselective hydrogenation). Monitor turnover frequency (TOF) and enantiomeric excess (ee) via chiral GC (β-cyclodextrin column). Mechanistic insights can be derived from kinetic isotope effects (KIE) or Hammett plots to assess electronic contributions .

Notes

  • Advanced questions integrate cross-disciplinary approaches (e.g., computational + experimental).
  • For synthetic scale-up, consult organometallic protocols from Hu et al. (2009) for analogous difluoromethylation systems .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.